molecular formula C20H27N3O2S B5319439 (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5319439
M. Wt: 373.5 g/mol
InChI Key: XEDNFPHGUHMWTG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a diethylamino group

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-5-22(6-2)17-9-7-16(8-10-17)11-18-19(24)21-20(26-18)23-12-14(3)25-15(4)13-23/h7-11,14-15H,5-6,12-13H2,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDNFPHGUHMWTG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-(2,6-dimethylmorpholin-4-yl)thiazolidin-4-one under specific conditions such as the presence of a base like sodium hydroxide and a solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.